![molecular formula C20H13NO3 B1296497 2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)

2-[(2-Nitrofluoren-9-ylidene)methyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

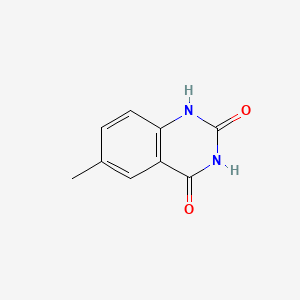

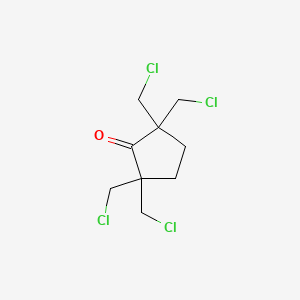

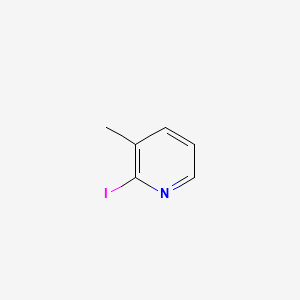

The synthesis of SMBA 1 involves several steps, starting with the preparation of the fluorene scaffold. The key intermediate, 2-nitro-9H-fluorene, is synthesized through nitration of fluorene. This intermediate is then subjected to a condensation reaction with salicylaldehyde under basic conditions to yield SMBA 1 .

Industrial Production Methods

While specific industrial production methods for SMBA 1 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as nitration, condensation, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

SMBA 1 primarily undergoes the following types of reactions:

Condensation Reactions: Formation of SMBA 1 involves a condensation reaction between 2-nitro-9H-fluorene and salicylaldehyde.

Reduction Reactions: The nitro group in SMBA 1 can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SMBA 1 has a wide range of applications in scientific research:

Cancer Research: SMBA 1 is used to induce apoptosis in cancer cells, particularly in lung cancer cell lines expressing high levels of Bax.

Apoptosis Studies: As a selective activator of Bax, SMBA 1 is utilized to study the mechanisms of apoptosis and the role of Bax in cell death.

Drug Development: SMBA 1 serves as a lead compound for developing new anticancer agents targeting the Bcl-2 family of proteins.

Mechanism of Action

SMBA 1 exerts its effects by binding to the S184 binding pocket of Bax, blocking its phosphorylation . This binding facilitates the insertion of Bax into the mitochondrial membrane, promoting the release of cytochrome c and triggering the apoptotic cascade . The selective activation of Bax by SMBA 1 leads to apoptosis in cancer cells with high Bax expression while sparing normal cells with low Bax levels .

Comparison with Similar Compounds

Similar Compounds

ABT-737: A Bcl-2 family inhibitor that targets multiple Bcl-2 family proteins but lacks the selectivity for Bax seen in SMBA 1.

Venetoclax: Another Bcl-2 inhibitor used in cancer therapy, but it primarily targets Bcl-2 rather than Bax.

Uniqueness of SMBA 1

SMBA 1 is unique due to its high affinity and selectivity for Bax, making it a valuable tool for studying Bax-mediated apoptosis and a promising candidate for targeted cancer therapy . Unlike other Bcl-2 family inhibitors, SMBA 1 does not bind to other family members such as Bcl-2, Bak, or Bid .

Properties

Molecular Formula |

C20H13NO3 |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

2-[(2-nitrofluoren-9-ylidene)methyl]phenol |

InChI |

InChI=1S/C20H13NO3/c22-20-8-4-1-5-13(20)11-18-16-7-3-2-6-15(16)17-10-9-14(21(23)24)12-19(17)18/h1-12,22H |

InChI Key |

PEYKRJBXACUOOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)